2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Historical Context of Isoindole Chemistry
The development of isoindole chemistry traces its origins to the broader study of heterocyclic compounds that began in the nineteenth century. Isoindole consists of a benzene ring fused with pyrrole, representing an isomer of indole where the nitrogen atom occupies a different position within the heterocyclic framework. The historical progression of isoindole research gained significant momentum with the recognition that these compounds serve as fundamental building blocks in numerous natural products and synthetic materials. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, marking a pivotal moment in the field. This discovery established the biological relevance of isoindole structures and stimulated extensive research into their synthesis and applications.
The structural characteristics of isoindoles distinguish them from their indole counterparts through the positioning of the nitrogen atom at the number two carbon, contrasting with indoles where nitrogen appears adjacent to the six-membered ring. Early synthetic approaches to isoindole compounds involved flash vacuum pyrolysis techniques applied to nitrogen-substituted isoindoline precursors, demonstrating the challenges associated with handling the parent isoindole structure. Researchers discovered that nitrogen-substituted isoindoles exhibit greater stability and are more amenable to synthetic manipulation compared to the parent compound. The development of dehydration methods using isoindoline-nitrogen-oxides provided alternative synthetic pathways that expanded the accessibility of these important heterocyclic systems.
The evolution of isoindole chemistry has been closely linked to advances in understanding tautomerism within these systems. Unlike indole structures, isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, which supports their description as pyrrole derivatives fused to butadiene systems. In solution environments, the 2H-isoindole tautomer predominates, resembling pyrrole structures more closely than simple imine systems. The degree of tautomeric preference depends significantly on solvent effects and can vary substantially based on substituent patterns in substituted isoindoles. These fundamental insights have shaped modern approaches to isoindole synthesis and functionalization.
Significance of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
The compound this compound occupies a unique position within isoindole chemistry due to its incorporation of both isoindolinone and carboxylic acid functionalities. This structural combination provides the compound with distinctive chemical properties that enable diverse synthetic applications and biological interactions. The presence of the carboxylic acid group introduces acid-base chemistry considerations while the isoindolinone moiety contributes to the compound's stability through resonance stabilization effects. Research has demonstrated that this particular structural arrangement allows for versatile chemical transformations while maintaining the fundamental characteristics of the isoindole framework.
The synthetic accessibility of this compound has made it an attractive target for medicinal chemistry applications and organic synthesis methodologies. The compound's melting point ranges from 202 to 204 degrees Celsius, indicating substantial intermolecular interactions that contribute to its solid-state stability. These thermal properties suggest potential applications in materials science where thermal stability is paramount. The molecular structure incorporates elements that are reminiscent of naturally occurring amino acids, particularly alanine derivatives, which has stimulated interest in its potential biological activities and pharmaceutical applications.
The compound's chemical registry information reveals its systematic development within the broader context of isoindole research. Created in the chemical literature in 2005 and subsequently modified in 2025, the compound represents ongoing research interest in isoindole-based structures. This temporal progression reflects the evolving understanding of structure-activity relationships within the isoindole family and the recognition of this compound's potential contributions to various chemical disciplines. The systematic study of this compound has provided valuable insights into the general behavior of isoindolinone systems and their interactions with various chemical environments.
Relationship to Phthalimide Chemistry
The structural relationship between this compound and phthalimide chemistry represents a fundamental connection that influences both synthetic approaches and chemical properties. Phthalimide, characterized by the chemical formula C₆H₄(CO)₂NH, constitutes an aromatic molecule containing nitrogen heteroatoms with resonance-stabilized covalent bonding and acidic properties. The isoindole framework present in the target compound shares significant structural similarities with phthalimide, particularly in the arrangement of the bicyclic system and the incorporation of nitrogen within the heterocyclic ring. This relationship has enabled the development of synthetic methodologies that leverage established phthalimide chemistry for the preparation of isoindole derivatives.
The compound N-Phthaloyl-β-alanine, with molecular formula C₁₁H₉NO₄ and molecular weight 219.19, represents a closely related structure that demonstrates the synthetic utility of phthalimide-based approaches. This compound exhibits a melting point of 152-154 degrees Celsius and serves as an important intermediate in organic synthesis applications. The structural comparison reveals that both compounds incorporate propanoic acid moieties attached to nitrogen-containing heterocyclic systems, though they differ in oxidation states and specific ring substitution patterns. Research has shown that N-Phthaloyl-β-alanine can be synthesized using mixed anhydride coupling methods with ovalbumin, demonstrating the versatility of phthalimide-based synthetic strategies.
The chemical properties of phthalimides provide important insights into the behavior of related isoindole compounds. Phthalimides exhibit acidic characteristics with a documented pH level of 8.3, and their stability is enhanced through resonance structures. These compounds demonstrate reactivity toward strong bases, which can readily remove hydrogen atoms connected to nucleophilic centers, resulting in ion formation that can subsequently react with halogenated species such as bromine to produce N-bromophthalimide derivatives. The Gabriel Phthalimide Synthesis represents a crucial transformation within this chemical family, enabling the production of aliphatic amines through well-established synthetic protocols.
The industrial applications of phthalimide chemistry have established important precedents for the development of isoindole-based compounds. Phthalimide derivatives serve as precursors to various dye systems, including Pigment Yellow 139, which is commercially available as Paliotol Yellow K 1841 from BASF and belongs to the class of highly resistant and effective 1,3-disubstituted isoindoline dyes. Additionally, recent research has explored the application of isoindoles as red to near-infrared fluorophores, expanding their utility in advanced materials applications. These industrial applications demonstrate the practical significance of understanding the relationship between phthalimide and isoindole chemistry for the development of new materials and synthetic methodologies.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific descriptors that accurately reflect its complex heterocyclic structure. The compound is classified within multiple chemical databases using various identifier systems, including the Chemical Abstracts Service number 67266-14-2 and the Molecular Design Limited number MFCD00664643. These identification systems ensure precise communication of the compound's identity across different scientific and commercial platforms while enabling efficient database searches and chemical inventory management.
The compound's classification within chemical taxonomy places it among the isoindoles, which constitute heteropolycyclic compounds containing isoindole structures as fundamental building blocks. More specifically, the compound belongs to the subclass of isoindole derivatives that incorporate carboxylic acid functionalities, distinguishing it from simpler isoindole structures and expanding its potential applications in synthetic chemistry. The presence of the 1-oxo substituent further classifies the compound within the isoindolinone family, which represents partially oxidized isoindole derivatives with distinctive chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWPQBDGZFHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377422 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67266-14-2 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 67266-14-2, is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of approximately 205.21 g/mol. It exhibits a melting point range of 202–204 °C and is classified as an irritant. The compound's structure features a unique isoindole core that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 202–204 °C |
| CAS Number | 67266-14-2 |
| Hazard Class | Irritant |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to modulate oxidative stress through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative damage .
- Anti-inflammatory Effects : Due to its structural characteristics, this compound may influence inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of isoindole compounds can exhibit anticancer properties by targeting specific integrins involved in tumor progression and metastasis .
The biological activity of this compound primarily involves its interaction with cellular signaling pathways:
- Nrf2 Activation : By inhibiting the Keap1 protein, this compound facilitates the stabilization and activation of Nrf2, leading to the upregulation of antioxidant genes and enzymes that protect cells from oxidative stress .
Case Studies
Several studies have investigated the biological implications of this compound:
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various isoindole derivatives in modulating Nrf2 activity. The results indicated that compounds similar to this compound significantly increased Nrf2 levels in cellular models exposed to oxidative stress .
Anti-inflammatory Research
In a recent investigation into inflammatory diseases, researchers found that isoindole derivatives could inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The core structure of 2-(1-oxo-isoindol-2-yl)propanoic acid allows for diverse modifications. Key analogs and their properties are summarized below:
Table 1: Structural Analogs and Key Features
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Insights :
- Polar Surface Area : Compounds with larger polar areas (e.g., 85.9 Ų in ) may exhibit reduced blood-brain barrier penetration.
Preparation Methods
Cyclization of 2-[(2-Carboxy-ethylamino)-methyl]benzoic acid Using Zinc Perchlorate Catalyst
One of the most documented and efficient synthetic routes involves the intramolecular cyclization of a precursor ligand, 2-[(2-carboxy-ethylamino)-methyl]benzoic acid, catalyzed by zinc perchlorate in aqueous medium at room temperature.
Procedure Summary:
- Dissolve 0.500 g (2.242 mmol) of the precursor ligand in 15 mL water at room temperature.
- Slowly add 0.417 g (1.119 mmol) of zinc perchlorate hexahydrate dissolved in 10 mL water over 15 minutes.
- Stir the reaction mixture for approximately 2.25 hours at 20 °C.
- After completion, remove solvent by rotary evaporation.
- Isolate the off-white precipitate and wash sequentially with methanol, diethyl ether, and hexane.
- Recrystallize the product from concentrated aqueous solution.
- Dry under vacuum over anhydrous calcium sulfate.
- Yield: 90% (0.207 g product obtained)
- Elemental analysis closely matches theoretical values (C, H, N).
Spectroscopic Characterization:
| Technique | Data (cm⁻¹ or ppm) | Assignment |
|---|---|---|
| FTIR (KBr pellet) | 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s) | Carbonyl and aromatic ring vibrations |
| ¹H NMR (400 MHz, D2O) | 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) | Ethylenic and aromatic protons |
| ¹³C NMR (D2O) | 35.31, 42.88, 49.17, 126.50-135.72, 171.56, 177.21 | Aliphatic and aromatic carbons, carbonyl carbons |
This method is notable for its mild conditions, high yield, and environmentally friendly aqueous medium.
Alternative Catalysts and Conditions
While zinc perchlorate is the preferred catalyst for the direct cyclization method, other Lewis acids or metal salts may be explored for catalysis, though literature data is limited. Reaction times, temperatures, and solvent systems can be varied to optimize yield and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct cyclization | 2-[(2-Carboxy-ethylamino)-methyl]benzoic acid | Zn(ClO4)2·6H2O, RT | Water | 2.25 h | 90 | Mild, aqueous, high purity |
| Esterification + Hydrolysis | Isoindoline derivatives + propanoic acid | Acid catalyst (H2SO4, p-TsOH) | Organic solvent | Several hours reflux | Variable | Two-step, allows ester intermediate |
| Alternative Lewis acids | Similar precursors | Other metal salts | Various | Variable | Not well documented | Potential for optimization |
Research Findings and Notes
- The zinc perchlorate-catalyzed cyclization is supported by spectroscopic and elemental analysis confirming the structure and purity of the product.
- The reaction proceeds efficiently at room temperature, avoiding harsh conditions that could degrade sensitive functional groups.
- The aqueous medium enhances environmental compatibility and simplifies workup.
- The methyl ester intermediate is valuable for further synthetic transformations, including derivatization and biological activity studies.
- The compound’s preparation is well-documented in peer-reviewed journals such as the Journal of Molecular Structure (2013), which provides detailed mechanistic insights and characterization data.
Q & A
Basic Research Questions
Q. How can 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid be synthesized, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via ester hydrolysis. For example, a related isoindolinone derivative was prepared by reacting an ester precursor (e.g., 7b) with 2 M NaOH at room temperature for 12 hours, followed by pH adjustment and extraction. Yield optimization requires precise control of reaction time, stoichiometry, and purification steps (e.g., vacuum drying) to isolate the product .
Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of NMR and NMR to confirm the chemical environment and carbon framework. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves solid-state conformation and hydrogen-bonding networks, as demonstrated in structural studies of analogous isoindolinone derivatives .
Q. What are the primary biological targets of this compound in preliminary screening?
- Methodological Answer : Initial studies on structurally similar tetrahalogenated isoindolinones reveal potent inhibition of human protein kinase CK2 (IC = 0.15 µM). Screening should include ATP-binding assays to confirm competitive inhibition and exclude off-target effects on kinases like DYRK1a or GSK3 .
Advanced Research Questions
Q. How does the hydrogen-bonding network in the solid state influence the compound’s reactivity or stability?
- Methodological Answer : X-ray crystallography of analogous compounds shows intermolecular C–H···O and N–H···O interactions, forming a 3D network. This stabilizes the crystal lattice and may reduce hygroscopicity. Stability assays under varying humidity and temperature conditions are recommended to correlate structural features with shelf life .
Q. What structure-activity relationships (SARs) govern its potency against protein kinase CK2?
- Methodological Answer : SAR studies indicate that halogen substitution at the 4,5,6,7-positions of the isoindolinone ring enhances CK2 inhibition. Replacements with smaller substituents (e.g., methyl) reduce activity. Docking simulations further suggest that tetraiodo derivatives maximize hydrophobic interactions in the ATP-binding pocket .
Q. Can this compound serve as an intermediate in synthesizing bioactive isocoumarins?
- Methodological Answer : Yes, the compound’s isoindolinone core is a key precursor for isocoumarins, which exhibit antimicrobial and immunomodulatory properties. Metal complexation or ring-opening reactions under acidic/basic conditions can diversify the scaffold, as shown in isocoumarin synthesis pathways .
Q. How does its inhibitory selectivity compare to other ATP-competitive kinase inhibitors?
- Methodological Answer : Comparative assays using kinase panels (e.g., DYRK1a, MSK1) reveal >100-fold selectivity for CK2 over related kinases. Kinetic studies (e.g., Lineweaver-Burk plots) confirm ATP-competitive inhibition, distinguishing it from non-competitive or allosteric inhibitors .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or PEG-400 improve aqueous solubility. Alternatively, pro-drug derivatization (e.g., esterification of the carboxylic acid group) enhances bioavailability, as demonstrated in pharmacokinetic studies of related acidic compounds .
Methodological Notes
- Contradictions : While details synthesis via NaOH-mediated hydrolysis, other routes (e.g., metal-catalyzed C–H functionalization) are not covered in the provided data. Researchers should validate synthetic scalability and reproducibility.
- Data Gaps : Physical properties (e.g., melting point, logP) are absent in most sources. Experimental determination via DSC and HPLC-based logP assays is advised.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
